molecular formula C8H8ClNO2 B1445949 Methyl 4-(chloromethyl)pyridine-2-carboxylate CAS No. 1206973-14-9

Methyl 4-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B1445949
CAS No.: 1206973-14-9
M. Wt: 185.61 g/mol
InChI Key: UHRXRHOHZFCVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chloromethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a carboxylate ester group at the 2-position

Biochemical Analysis

Biochemical Properties

Methyl 4-(chloromethyl)pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions . It interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes . The compound’s interaction with these biomolecules often involves the formation of resonance-stabilized carbocations, which facilitate its participation in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to affect the expression of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often result in changes in gene expression and the modulation of biochemical pathways. The formation of resonance-stabilized carbocations is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation, leading to changes in its biochemical activity and impact on cells . Long-term exposure to the compound may result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and the levels of specific metabolites . Its interaction with enzymes often involves the formation of resonance-stabilized carbocations, which play a crucial role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)pyridine-2-carboxylate typically involves the chloromethylation of methyl 2-pyridinecarboxylate. One common method includes the reaction of methyl 2-pyridinecarboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.

    Oxidation: Products include carboxylic acids or other oxidized forms.

    Reduction: Products include alcohols or other reduced forms.

Scientific Research Applications

Methyl 4-(chloromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the chloromethyl group.

    Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.

    4-Chloro-pyridine-2-carboxylic acid methyl ester: Similar structure but lacks the chloromethyl group.

Uniqueness: Methyl 4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both the chloromethyl and carboxylate ester groups, which confer distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a reactive site for further chemical modifications, while the carboxylate ester group enhances its solubility and stability.

Properties

IUPAC Name

methyl 4-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXRHOHZFCVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192830
Record name 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206973-14-9
Record name 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 5
Methyl 4-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(chloromethyl)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.